molecular formula C16H18O3 B13985511 3-(4-Benzylphenoxy)propane-1,2-diol CAS No. 59365-67-2

3-(4-Benzylphenoxy)propane-1,2-diol

Cat. No.: B13985511
CAS No.: 59365-67-2
M. Wt: 258.31 g/mol
InChI Key: BWAUGRRSICBHBP-UHFFFAOYSA-N
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Description

3-(4-Benzylphenoxy)propane-1,2-diol is an organic compound with the molecular formula C16H18O3. It is a derivative of propane-1,2-diol, where one of the hydroxyl groups is substituted with a 4-benzylphenoxy group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize 3-(4-Benzylphenoxy)propane-1,2-diol involves the reaction of 4-benzylphenol with epichlorohydrin in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which is then opened by the hydroxyl group of propane-1,2-diol to yield the final product .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylphenoxy)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are commonly used.

Major Products Formed

    Oxidation: Benzaldehyde and benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-(4-Benzylphenoxy)propane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Benzylphenoxy)propane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with cellular proteins to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Benzylphenoxy)propane-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

59365-67-2

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

3-(4-benzylphenoxy)propane-1,2-diol

InChI

InChI=1S/C16H18O3/c17-11-15(18)12-19-16-8-6-14(7-9-16)10-13-4-2-1-3-5-13/h1-9,15,17-18H,10-12H2

InChI Key

BWAUGRRSICBHBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OCC(CO)O

Origin of Product

United States

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